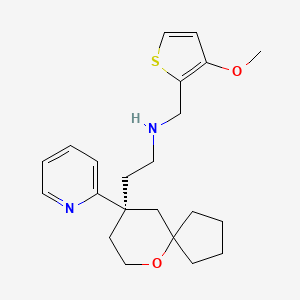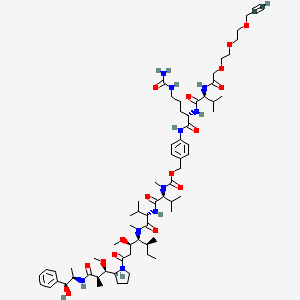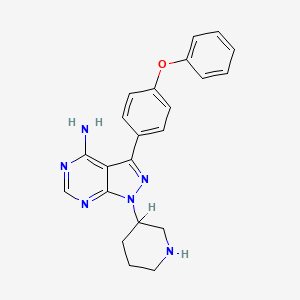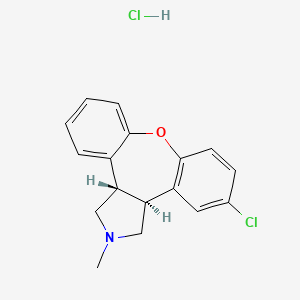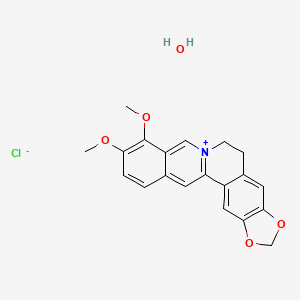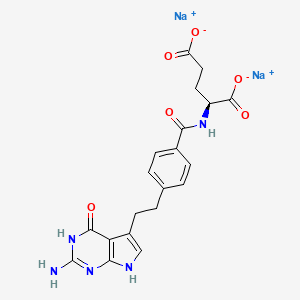
培美曲塞二钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pemetrexed disodium is a chemotherapy medication primarily used for the treatment of malignant pleural mesothelioma and non-small cell lung cancer. It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication . Pemetrexed disodium is marketed under the brand name Alimta and is known for its multi-targeted antifolate properties .
科学研究应用
Pemetrexed disodium has a wide range of scientific research applications, including:
Biology: Investigated for its effects on cell replication and DNA synthesis.
Industry: Utilized in the development of new antifolate drugs and in the optimization of chemotherapy regimens.
作用机制
Target of Action
Pemetrexed disodium is a multi-targeted antifolate . Its primary targets are multiple folate-dependent enzymes involved in both purine and pyrimidine synthesis, including thymidylate synthase , dihydrofolate reductase , glycinamide ribonucleotide formyltransferase , and aminoimidazole carboxamide ribonucleotide formyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication, making them key targets for anticancer agents .
Mode of Action
Pemetrexed disodium exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby impeding both DNA synthesis and folate metabolism . This disruption of essential metabolic processes leads to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of the targeted enzymes by Pemetrexed disodium affects the biochemical pathways of purine and pyrimidine synthesis . This results in the disruption of DNA synthesis, which is crucial for cell replication . The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis .
Pharmacokinetics
Pemetrexed disodium’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The pharmacokinetics of Pemetrexed disodium were best characterized by a two-compartment model with initial distribution and terminal elimination half-lives of 0.63h and 2.73h, respectively . There is a strong relationship between clearance (CL) and creatinine clearance (CrCL), indicating that Pemetrexed is primarily eliminated by renal excretion .
Result of Action
The result of Pemetrexed disodium’s action at the molecular level is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the inhibition of cell proliferation and the induction of cell death .
Action Environment
The efficacy and toxicity of Pemetrexed disodium can be influenced by several environmental factors. For instance, the introduction of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Furthermore, in cases of high risk for toxicity, granulocyte colony-stimulating factor can be used to prevent severe hematological toxicity . These strategies highlight how the action environment can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Pemetrexed Disodium inhibits the folate-dependent enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), and the purine biosynthetic enzyme, glycinamide ribonucleotide formyltransferase (GARFT) . These interactions disrupt the synthesis of nucleotides, the building blocks of DNA, thereby inhibiting tumor growth .
Cellular Effects
Pemetrexed Disodium has been shown to have significant effects on various types of cells, particularly cancer cells. It is a key component in the treatment of non-small cell lung cancer, mesothelioma, and thymic epithelial tumors . Its effects on cellular processes include perturbations in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pemetrexed Disodium involves its binding to and inhibition of TS, DHFR, and GARFT . This results in the disruption of nucleotide metabolism, leading to the inhibition of DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pemetrexed Disodium have been observed to change over time. It has been found to be stable, with no significant degradation observed over the course of the studies .
Dosage Effects in Animal Models
The effects of Pemetrexed Disodium in animal models have been found to vary with dosage. High doses have been associated with toxic or adverse effects .
Metabolic Pathways
Pemetrexed Disodium is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, leading to effects on metabolic flux and metabolite levels .
Transport and Distribution
Pemetrexed Disodium is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to folate receptor– with a very high affinity .
Subcellular Localization
The subcellular localization of Pemetrexed Disodium is likely to be within the cytoplasm, given its role in inhibiting enzymes involved in nucleotide metabolism
准备方法
Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to the disodium salt. The synthetic route typically involves the following steps:
Starting Material: 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.
Acylation Reaction: This starting material undergoes acylation in acetic acid and acetic anhydride to form an intermediate.
Conversion to Disodium Salt: The intermediate is dissolved in 1 M sodium hydroxide solution, adjusted to pH 8.0 using 1 M hydrochloric acid, and then heated to 50–55°C.
Industrial Production Methods: The industrial production of pemetrexed disodium involves the optimization of the preparation process to ensure high purity and yield. The process includes:
Preparation of Amorphous and Hemipentahydrate Forms: The amorphous form is selected for further pharmaceutical development due to its stability and high chemical purity.
Polymorphic and Chemical Purity Studies: Analytical methods such as high-performance liquid chromatography and gas chromatography are used to ensure the purity of the final product.
化学反应分析
Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including:
Oxidation: Pemetrexed can form oxidative dimers and ring-opened ketoamine products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed:
Oxidative Dimers: Formed during oxidation reactions.
Ketoamine Products: Result from ring-opening reactions.
相似化合物的比较
属性
CAS 编号 |
150399-23-8 |
|---|---|
分子式 |
C20H19N5Na2O6 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 |
InChI 键 |
NYDXNILOWQXUOF-GXKRWWSZSA-L |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
手性 SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
同义词 |
LY-231514 |
产品来源 |
United States |
Q1: What is the primary mechanism of action of Pemetrexed disodium?
A1: Pemetrexed disodium is a multitargeted antifolate agent that disrupts crucial folate-dependent metabolic processes essential for cell replication. [] It exerts its anticancer activity primarily by inhibiting multiple enzymes in the folate pathway. [] In vitro studies have shown that it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []
Q2: What are the downstream effects of Pemetrexed disodium inhibiting these enzymes?
A2: Inhibiting TS disrupts the synthesis of thymidine, a crucial building block for DNA. Blocking DHFR hinders the formation of tetrahydrofolate, a coenzyme vital for purine and pyrimidine synthesis. By targeting GARFT, Pemetrexed disodium further interferes with purine synthesis, collectively impeding DNA and RNA synthesis and ultimately leading to cancer cell death.
Q3: What is the molecular formula and weight of Pemetrexed disodium?
A3: The molecular formula of Pemetrexed disodium is C20H21N5Na2O6. Its molecular weight is 471.4 g/mol.
Q4: Is there spectroscopic data available to confirm the structure of Pemetrexed disodium?
A4: Yes, researchers have employed techniques like 1H-NMR and IR to verify the structure of synthesized Pemetrexed disodium. [] Additionally, powder X-ray diffraction analysis has been instrumental in identifying characteristic peaks associated with different polymorphic forms of the compound. []
Q5: What is the impact of different pH conditions on the stability of Pemetrexed disodium?
A7: Studies have examined the stability of Pemetrexed disodium in 0.9% Sodium chloride injection and 5% Glucose injection with varying pH levels. [] While the exact impact of different pH conditions on stability requires further investigation, research suggests that pH changes remain within acceptable limits for up to 6 hours after reconstitution, highlighting the importance of timely administration. []
Q6: What analytical methods are commonly used to characterize and quantify Pemetrexed disodium?
A6: Researchers utilize various analytical techniques, including:
Q7: What about the validation of these analytical methods?
A9: The validation of analytical methods is paramount for ensuring the reliability and accuracy of data. Researchers adhere to guidelines set by organizations like the International Conference on Harmonization (ICH) when validating analytical methods for Pemetrexed disodium. [] Typical validation parameters include linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). [, ]
Q8: What is the evidence for the efficacy of Pemetrexed disodium in treating cancer?
A10: Pemetrexed disodium has demonstrated efficacy in treating specific types of cancer. Preclinical studies have shown its ability to inhibit the growth of various cancer cell lines. [, ] Specifically, it has shown promise in treating malignant pleural mesothelioma and non-small cell lung cancer. [] Clinical trials have provided evidence supporting its use in combination with cisplatin as a first-line treatment for patients with advanced non-small cell lung cancer. []
Q9: Are there any studies exploring the effectiveness of Pemetrexed disodium in specific lung cancer subtypes?
A11: Yes, researchers have investigated the effects of Pemetrexed disodium on lung cancer cells with specific genetic mutations. For instance, studies have explored its impact on the growth of A549 cells, a cell line harboring a KRAS mutation frequently found in lung cancer. [, ] Additionally, research has examined its mechanism of action in PC9 cells, characterized by an EGFR exon 19 deletion, another common mutation in lung cancer. [] These studies aim to elucidate the potential of Pemetrexed disodium in treating specific lung cancer subtypes and optimizing treatment strategies based on individual genetic profiles.
Q10: What are the common formulations of Pemetrexed disodium for clinical use?
A12: Pemetrexed disodium is primarily available as a sterile lyophilized powder for reconstitution into an injectable solution. This formulation facilitates intravenous administration, the standard route for this drug. [, , ]
Q11: Are there ongoing efforts to develop improved formulations or drug delivery systems for Pemetrexed disodium?
A13: Yes, researchers are actively exploring strategies to enhance the delivery and efficacy of Pemetrexed disodium. For example, the development of the amorphous polymorph aims to improve stability and potentially solubility, which could influence its pharmacokinetic properties. [] Additionally, studies investigating the use of excipients like beta-cyclodextrin in formulations suggest potential benefits in terms of increased solubility and stability. [] While specific drug delivery systems targeting Pemetrexed disodium haven't been extensively discussed in the provided abstracts, it remains an active area of research in pharmaceutical sciences, especially for enhancing drug efficacy and reducing off-target effects.
Q12: What are the known side effects of Pemetrexed disodium treatment?
A14: While a detailed discussion of side effects is outside the scope of this scientific Q&A, research indicates that Pemetrexed disodium, like many anticancer drugs, can cause side effects. Some studies have reported hematological toxicities and gastrointestinal biochemical toxicity as potential adverse reactions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)
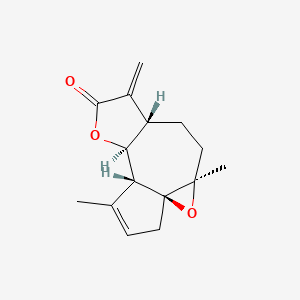
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)


